molecular formula C15H13N3O2S B5109019 N-(2-ethoxyphenyl)-1,2,3-benzothiadiazole-5-carboxamide

N-(2-ethoxyphenyl)-1,2,3-benzothiadiazole-5-carboxamide

Cat. No. B5109019
M. Wt: 299.3 g/mol
InChI Key: VPSLPEALCOGUAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-ethoxyphenyl)-1,2,3-benzothiadiazole-5-carboxamide, also known as EPTB, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. EPTB belongs to the class of benzothiadiazole derivatives, which have been extensively studied for their biological activities.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-1,2,3-benzothiadiazole-5-carboxamide is based on its ability to bind to hydrophobic regions of biological molecules, such as membranes and proteins. This compound can interact with specific amino acid residues and induce conformational changes in proteins, leading to altered biological activities. This compound can also affect the fluidity and permeability of cell membranes, leading to changes in cellular functions.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different cell types and organisms. This compound can induce apoptosis, inhibit cell proliferation, and modulate gene expression. This compound can also affect lipid metabolism, calcium signaling, and oxidative stress. This compound has been shown to have anti-inflammatory and anticancer properties in vitro and in vivo.

Advantages and Limitations for Lab Experiments

The advantages of using N-(2-ethoxyphenyl)-1,2,3-benzothiadiazole-5-carboxamide in lab experiments include its strong fluorescence properties, high selectivity, and low toxicity. This compound can be used in live-cell imaging and high-throughput screening assays. However, this compound has some limitations, including its sensitivity to pH and temperature, and its potential interference with other fluorescent probes.

Future Directions

There are several future directions for research on N-(2-ethoxyphenyl)-1,2,3-benzothiadiazole-5-carboxamide and its derivatives. One direction is to optimize the synthesis and purification methods to improve the yield and purity of this compound. Another direction is to explore the potential applications of this compound in different biological systems and disease models. This compound can be used to study the mechanisms of various diseases, such as cancer, neurodegeneration, and infectious diseases. This compound can also be used to develop new diagnostic tools and therapeutic agents. Finally, this compound can be used as a scaffold for designing new fluorescent probes with improved properties and functions.
In conclusion, this compound is a promising compound with various applications in scientific research. Its strong fluorescence properties and biological activities make it a useful tool for imaging and studying biological structures and processes. Further research on this compound and its derivatives can lead to the development of new diagnostic and therapeutic tools for various diseases.

Synthesis Methods

N-(2-ethoxyphenyl)-1,2,3-benzothiadiazole-5-carboxamide can be synthesized by a multistep reaction involving the condensation of 2-ethoxyaniline and 2-nitrobenzaldehyde, followed by reduction and cyclization reactions. The purity and yield of this compound can be improved by using different solvents and reaction conditions.

Scientific Research Applications

N-(2-ethoxyphenyl)-1,2,3-benzothiadiazole-5-carboxamide has been widely used in scientific research, particularly in the field of fluorescence imaging. This compound exhibits strong fluorescence properties, making it a useful tool for imaging biological structures and processes. This compound has been used to visualize lysosomes, mitochondria, and lipid droplets in living cells. This compound has also been used to detect protein-protein interactions and monitor enzyme activities.

properties

IUPAC Name

N-(2-ethoxyphenyl)-1,2,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S/c1-2-20-13-6-4-3-5-11(13)16-15(19)10-7-8-14-12(9-10)17-18-21-14/h3-9H,2H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPSLPEALCOGUAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=CC3=C(C=C2)SN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.